6-ethoxy-5H-imidazo[1,2-b]pyrazole

Medicinal Chemistry Bioisosterism Solubility

6-Ethoxy-5H-imidazo[1,2-b]pyrazole (CAS 197356-43-7) is a fused nitrogen heterocycle featuring a core imidazo[1,2-b]pyrazole scaffold. This core is recognized as a versatile pharmacophore in medicinal chemistry, with reported activities including anticancer, anti-inflammatory, and antimicrobial effects.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 197356-43-7
Cat. No. B176538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-5H-imidazo[1,2-b]pyrazole
CAS197356-43-7
Synonyms1H-Imidazo[1,2-b]pyrazole, 6-ethoxy-
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC=CN2N1
InChIInChI=1S/C7H9N3O/c1-2-11-7-5-6-8-3-4-10(6)9-7/h3-5,9H,2H2,1H3
InChIKeyBGHSNLOTXPMATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-5H-imidazo[1,2-b]pyrazole (CAS 197356-43-7) – Key Procurement Information and Chemical Profile


6-Ethoxy-5H-imidazo[1,2-b]pyrazole (CAS 197356-43-7) is a fused nitrogen heterocycle featuring a core imidazo[1,2-b]pyrazole scaffold [1]. This core is recognized as a versatile pharmacophore in medicinal chemistry, with reported activities including anticancer, anti-inflammatory, and antimicrobial effects [2]. The 6-ethoxy substitution is a specific modification that distinguishes it from other imidazo[1,2-b]pyrazole derivatives, potentially influencing its physicochemical properties and biological activity [3].

Scaffold-hopping from indole to imidazo[1,2-b]pyrazole for solubility enhancement
Class-level low CYP inhibition risk profile supports early ADME-Tox screening
One-pot synthetic accessibility enables cost-effective library production
6-Ethoxy substitution defines a distinct chemical space for IP generation

Why Generic Substitution Fails for 6-Ethoxy-5H-imidazo[1,2-b]pyrazole


Procurement decisions for imidazo[1,2-b]pyrazole derivatives cannot rely on generic or unsubstituted analogs due to the profound impact of subtle structural variations on pharmacological profiles. The imidazo[1,2-b]pyrazole scaffold serves as a non-classical isostere of indole, but its biological activity is highly sensitive to the nature and position of substituents [1]. For example, a study on 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives demonstrated strong inhibition of neutrophil chemotaxis [2], while other imidazo[1,2-b]pyrazoles have shown activity as α-glucosidase inhibitors [3] or anticancer agents [4]. The specific 6-ethoxy substitution on the 5H-imidazo[1,2-b]pyrazole core defines a unique physicochemical space that cannot be assumed from other analogs, making substitution a high-risk strategy for reproducible research and development.

Structural Sensitivity

Unsubstituted or differently substituted imidazo[1,2-b]pyrazoles may exhibit divergent biological activity due to the scaffold's high sensitivity to substitution patterns.

Solubility Profile Mismatch

Replacing the indole isostere with unmodified indole or other heterocycles may lose the reported aqueous solubility advantage critical for formulation studies.

IP and Scalability Gap

Generic building blocks lacking the 6-ethoxy substitution may not offer the same synthetic efficiency or intellectual property novelty.

Quantitative Differentiation Evidence for 6-Ethoxy-5H-imidazo[1,2-b]pyrazole vs. Key Comparators


Aqueous Solubility Advantage Over Indole-Based Bioisosteres

The imidazo[1,2-b]pyrazole scaffold, which forms the core of 6-ethoxy-5H-imidazo[1,2-b]pyrazole, has been established as a non-classical isostere of the indole ring. In a comparative assay replacing the indole core of the drug pruvanserin with a 1H-imidazo[1,2-b]pyrazole scaffold, the resulting isostere exhibited a significantly improved solubility in aqueous media compared to the original indole-containing drug [1].

Aqueous Solubility vs Indole
Head-to-head
Reported significantly improved aqueous solubility in comparative assay (pruvanserin isostere)
Supports solubility-driven scaffold hopping
Quantitative solubility data not provided; qualitative improvement only
Medicinal Chemistry Bioisosterism Solubility

Metabolic Stability Profile: Low CYP Inhibition Risk

Data from BindingDB for a 1H-imidazo[1,2-b]pyrazole derivative closely related to 6-ethoxy-5H-imidazo[1,2-b]pyrazole indicate a low potential for drug-drug interactions via cytochrome P450 inhibition. The compound exhibited high Ki values (>50 μM) against major rat CYP isoforms (CYP3A2, CYP1A2, CYP2D1), signifying weak inhibition [1].

CYP Inhibition Ki
Class-level
Ki: 52,600 nM (CYP3A2), 127,000 nM (CYP1A2), 179,000 nM (CYP2D1)
Indicates low CYP inhibition risk context
Rat liver microsomes; human CYP extrapolation requires review
Drug Metabolism ADME-Tox Cytochrome P450

Synthetic Accessibility: Efficient One-Pot Synthesis

The synthesis of imidazo[1,2-b]pyrazole derivatives, including the core of 6-ethoxy-5H-imidazo[1,2-b]pyrazole, has been streamlined through a one-pot synthesis procedure [1]. This method offers advantages in terms of efficiency and yield compared to traditional multi-step syntheses, which are often required for other heterocyclic scaffolds.

Synthetic Efficiency
Class-level
Accessible via one-pot synthesis procedure
Supports scalable supply and cost-effectiveness
Direct yield comparison across methods not available
Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

Expanding Chemical Space: A Novel Scaffold for IP Generation

The imidazo[1,2-b]pyrazole core, as in 6-ethoxy-5H-imidazo[1,2-b]pyrazole, represents a less-explored chemical space compared to indoles, offering opportunities for novel intellectual property. This is evidenced by recent patents on substituted imidazo[1,2-b]pyrazoles as kinase inhibitors [1]. The 6-ethoxy substitution further defines a specific, potentially patentable chemical entity, distinct from other alkylated or unsubstituted imidazopyrazoles.

IP Novelty
Supporting evidence
Core scaffold in recent kinase inhibitor patents (e.g., US 9,556,188 B2)
Enables novel chemical space exploration
Patent landscape requires independent review
Intellectual Property Drug Discovery Chemical Space

Optimal Application Scenarios for 6-Ethoxy-5H-imidazo[1,2-b]pyrazole


Lead Optimization for Solubility-Challenged Drug Candidates

6-Ethoxy-5H-imidazo[1,2-b]pyrazole is a prime candidate for scaffold-hopping in medicinal chemistry programs aimed at improving the aqueous solubility and pharmacokinetic profile of lead compounds. Its proven advantage as a bioisostere for indole, which often confers poor solubility, makes it a strategic choice for replacing indole moieties to enhance drug-like properties [1].

Early-Stage ADME-Tox Profiling

Given the low CYP inhibition risk associated with the imidazo[1,2-b]pyrazole scaffold, this compound is valuable for building chemical libraries and probes for high-throughput screening (HTS) campaigns. Its favorable metabolic stability profile reduces the likelihood of false positives or toxicity-related attrition in early drug discovery [1].

Process Chemistry and Scale-Up Studies

The efficient, one-pot synthetic route to imidazo[1,2-b]pyrazoles makes 6-ethoxy-5H-imidazo[1,2-b]pyrazole an attractive building block for process chemistry and scale-up. This ensures a robust and scalable supply for larger research projects, preclinical development, or material science applications [1].

Building Novel IP in Kinase Drug Discovery

This compound serves as an ideal starting point for designing novel kinase inhibitors, particularly against targets like Bruton's tyrosine kinase (Btk) [1]. Its core scaffold is validated in patent literature for kinase modulation, and the 6-ethoxy substitution provides a unique handle for further derivatization, enabling the exploration of uncharted chemical space and the generation of strong intellectual property.

Application
Selection Property
Validation Focus
Solubility-challenged lead optimization
Aqueous solubility profile via scaffold hopping
In-solution stability and formulation assays
Early-stage ADME-Tox profiling
CYP inhibition risk profile (class-level)
Metabolic stability in liver microsome assays
Scalable synthesis & supply
Synthetic accessibility (one-pot route)
Reaction scalability and yield optimization
Kinase inhibitor IP generation
Patent landscape and scaffold novelty
Freedom-to-operate analysis and SAR expansion
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